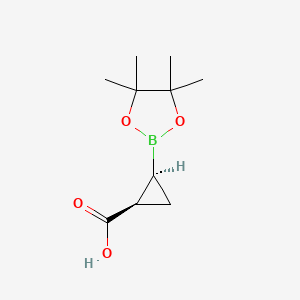
cis-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropanecarboxylic acid: is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a cyclopropane ring and a dioxaborolane group, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropanecarboxylic acid typically involves the reaction of cyclopropanecarboxylic acid with 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane. The reaction is often catalyzed by a palladium catalyst and conducted under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boronates .
科学研究应用
Chemistry: In chemistry, cis-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropanecarboxylic acid is used as a building block for the synthesis of complex organic molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds .
Biology: In biological research, this compound is utilized in the development of boron-containing drugs and as a tool for studying enzyme mechanisms. Its ability to form stable complexes with diols makes it useful in the design of enzyme inhibitors .
Medicine: In medicine, boronic acid derivatives, including this compound, are explored for their potential as therapeutic agents. They have shown promise in the treatment of cancer and bacterial infections due to their ability to inhibit specific enzymes .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and catalysts. Its unique reactivity and stability make it suitable for various applications .
作用机制
The mechanism of action of cis-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropanecarboxylic acid involves its interaction with molecular targets, such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of enzyme activity. This interaction is crucial in the development of boron-based enzyme inhibitors .
相似化合物的比较
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Cyclohexanecarboxylic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness: The uniqueness of cis-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropanecarboxylic acid lies in its cyclopropane ring, which imparts rigidity and distinct reactivity compared to other boronic acid derivatives. This structural feature enhances its stability and makes it a valuable intermediate in organic synthesis .
属性
分子式 |
C10H17BO4 |
|---|---|
分子量 |
212.05 g/mol |
IUPAC 名称 |
(1R,2S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H17BO4/c1-9(2)10(3,4)15-11(14-9)7-5-6(7)8(12)13/h6-7H,5H2,1-4H3,(H,12,13)/t6-,7+/m1/s1 |
InChI 键 |
VJJABIMANCDOSQ-RQJHMYQMSA-N |
手性 SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@H]2C[C@H]2C(=O)O |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















